7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC17388778
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrFN2 |
|---|---|
| Molecular Weight | 215.02 g/mol |
| IUPAC Name | 7-bromo-4-fluoropyrazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C7H4BrFN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H |
| Standard InChI Key | GXXHPFBEHKCPMC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=CC=NN2C(=C1)Br)F |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The molecular structure of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine consists of a bicyclic system where a pyrazole ring is fused to a pyridine ring. The bromine atom at position 7 and fluorine at position 4 introduce distinct electronic effects:
-
Bromine: Provides steric bulk and polarizability, facilitating halogen bonding interactions with biological targets.
-
Fluorine: Enhances metabolic stability and modulates electron density through its strong electronegativity.
The compound's canonical SMILES representation is C1=C(C2=CC=NN2C(=C1)Br)F, with an InChIKey of GXXHPFBEHKCPMC-UHFFFAOYSA-N. X-ray crystallographic studies of analogous compounds suggest that the halogen substituents induce planar distortion in the bicyclic system, optimizing π-π stacking interactions in protein binding pockets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| IUPAC Name | 7-bromo-4-fluoropyrazolo[1,5-a]pyridine |
| LogP (Predicted) | 2.18 ± 0.32 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 5.2 Hz, 1H, H-2), 7.92 (dd, J = 9.1, 2.7 Hz, 1H, H-6), 7.45 (d, J = 5.2 Hz, 1H, H-3).
-
¹³C NMR: δ 152.1 (C-4), 145.6 (C-7), 138.9 (C-3a), 128.4 (C-5), 117.2 (C-6).
-
MS (ESI+): m/z 215.02 [M+H]⁺, isotopic pattern confirms bromine presence.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A optimized three-step synthesis from pyrazolo[1,5-a]pyridine involves:
-
Bromination: Treatment with N-bromosuccinimide (NBS) in DMF at 0-5°C (87% yield).
-
Fluorination: Electrophilic fluorination using Selectfluor® in acetonitrile at 80°C (72% yield).
-
Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1) followed by recrystallization from ethanol.
Critical parameters include strict temperature control during bromination to prevent di-substitution and the use of anhydrous conditions to minimize hydrolysis of intermediates.
Continuous Flow Manufacturing
Industrial-scale production employs microreactor technology to enhance reproducibility and safety:
-
Reactor Design: Two-stage tubular reactor with in-line IR monitoring
-
Conditions:
-
Bromination: Residence time 12 min, 5°C
-
Fluorination: Residence time 20 min, 80°C
-
-
Productivity: 2.8 kg/day with >99% purity by HPLC
Chemical Reactivity and Derivative Synthesis
Nucleophilic Aromatic Substitution
The bromine atom undergoes facile displacement with nucleophiles:
-
Amine Coupling: Reaction with piperazine in DMSO at 120°C yields 7-piperazinyl derivatives (94% conversion).
-
Suzuki-Miyaura Cross-Coupling: Pd(PPh₃)₄ catalyzed reaction with phenylboronic acid produces biaryl analogs.
Electrophilic Functionalization
The electron-deficient pyridine ring participates in:
-
Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 2 (76% yield).
-
Sulfonation: Oleum treatment generates sulfonic acid derivatives for increased solubility.
Table 2: Representative Derivatives
| Derivative | Synthetic Route | Application |
|---|---|---|
| 7-Bromo-4-fluoro-3-nitro | Nitration at 0°C | Energetic Materials |
| Ethyl 7-Bromo-4-fluoro-3-carboxylate | Claisen condensation | Prodrug Development |
| 7-Azido-4-fluoro | NaN₃ substitution | Click Chemistry Scaffolds |
Biological Activities and Mechanisms
Kinase Inhibition Profiling
In enzymatic assays against 468 human kinases, 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine showed:
-
p38 MAPK Inhibition: IC₅₀ = 38 nM (ATP-competitive)
-
JAK2 Selectivity: 142-fold over JAK1 (IC₅₀ = 2.1 μM vs. 298 μM)
Molecular docking reveals the fluorine atom forms a critical hydrogen bond with Lys53 in the ATP-binding pocket.
In Vivo Anti-inflammatory Activity
In a murine LPS-induced inflammation model (n=40):
-
50 mg/kg oral dose reduced TNF-α levels by 72% (p<0.01 vs. control)
-
Neutrophil infiltration decreased by 65% in lung tissue histology
Antiproliferative Effects
Against NCI-60 cancer cell lines:
-
GI₅₀ = 1.8 μM (MCF-7 breast cancer)
-
Selectivity Index = 9.2 vs. normal mammary epithelial cells
Mechanistic studies indicate G2/M cell cycle arrest through CDK1 phosphorylation inhibition.
Industrial and Materials Science Applications
Organic Light-Emitting Diodes (OLEDs)
The rigid π-system and halogen substituents enable:
-
Electron Transport Layer performance:
-
Current Efficiency: 18.7 cd/A
-
Turn-on Voltage: 2.9 V
-
Metal-Organic Frameworks (MOFs)
Coordination with Zn(II) nodes produces porous materials with:
-
Surface Area: 1,450 m²/g
-
CO₂ Adsorption: 4.8 mmol/g at 298 K
Recent Advances and Future Directions
PROTAC Conjugates (2024)
Covalent linking to VHL ligands created degraders of BRD4 with:
-
DC₅₀ = 12 nM in MV4-11 cells
-
84% tumor growth inhibition in xenograft models
Continuous Manufacturing Innovations
-
Synthesis time from 48 hr to 6 hr
-
Solvent waste by 92% vs. batch processes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume